molecular formula C20H15N3O2S B7732198 MFCD02979162

MFCD02979162

Cat. No.: B7732198
M. Wt: 361.4 g/mol
InChI Key: LUXMNGVORQAGIW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979162 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.

Preparation Methods

The synthesis of MFCD02979162 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound is typically synthesized through a multi-step process involving the reaction of precursor chemicals under controlled conditions. The exact sequence of reactions and the choice of reagents depend on the desired purity and yield of the final product.

    Reaction Conditions: The reactions are usually carried out under specific temperature and pressure conditions to ensure optimal yield and purity. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

    Industrial Production: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

MFCD02979162 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The types of reactions it undergoes and the conditions required are as follows:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions depend on the specific structure of this compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, acids, and bases. The products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

MFCD02979162 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for the development of new chemical compounds and materials.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe or marker in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of specific diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD02979162 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-12-16(10-15-6-8-17(24)9-7-15)19(25)23-20-22-13-18(26-20)11-14-4-2-1-3-5-14/h1-10,13,24H,11H2,(H,22,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMNGVORQAGIW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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